D-Luciferin potassium

説明

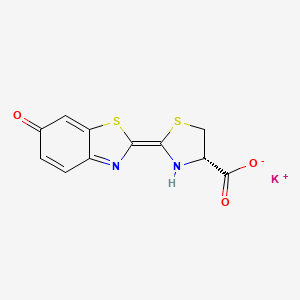

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Luciferin Potassium Salt: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

D-Luciferin potassium salt is a pivotal substrate for firefly luciferase, an enzyme widely harnessed in molecular biology and biomedical research for its ability to generate a quantifiable light signal. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications, with a focus on practical data and experimental protocols to empower researchers in their scientific endeavors.

Core Properties and Mechanism of Action

This compound salt is the water-soluble form of D-Luciferin, the natural substrate for the firefly luciferase enzyme.[1][2] In the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of D-Luciferin.[1][3] This two-step reaction results in the formation of an electronically excited oxyluciferin molecule, which then decays to its ground state, emitting a characteristic yellow-green light with a peak emission wavelength of approximately 560 nm in vitro.[1][4] In in vivo settings, the emission peak tends to shift towards the red end of the spectrum due to tissue absorption.[1][5] The quantum yield of this bioluminescent reaction is proportional to the concentration of luciferase when D-Luciferin and ATP are in excess, making it an exceptional tool for sensitive quantification.[4][6]

The key advantage of the this compound salt is its enhanced solubility in aqueous buffers compared to its free acid counterpart, facilitating easier preparation of stock solutions for various experimental applications.[6][7]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative properties of this compound salt.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [2][6][8] |

| Molecular Weight | 318.42 g/mol | [6][8] |

| CAS Number | 115144-35-9 | [8][9] |

| Appearance | Light yellow powder/solid | [2][6] |

| Purity | ≥95% to >99% (HPLC) | [9][10] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| Water | 60 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [10] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [10] |

| Dimethylformamide (DMF) | ~16.7 mg/mL | [10] |

| Ethanol | ~0.25 mg/mL | [10] |

Table 3: Spectral Properties

| Property | Wavelength (nm) | References |

| Maximum Absorption (UV/Vis) | 268, 327 | [10] |

| Maximum Emission (Bioluminescence) | ~560 (in vitro) | [1][2] |

Table 4: Stability and Storage Recommendations

| Condition | Recommendation | References |

| Lyophilized Powder | Store at -20°C, protected from light and moisture. Stable for at least 1-2 years. | [5][8][10][11] |

| Aqueous Stock Solution | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Stability can range from 3 weeks at 4°C to several months at -20°C. | [8][11][12] |

Key Applications and Experimental Protocols

This compound salt is a versatile reagent with broad applications in life sciences research.

In Vivo Bioluminescence Imaging (BLI)

BLI utilizes luciferase-expressing cells or organisms to non-invasively monitor biological processes in real-time within a living animal.[5][9] This technique is invaluable for tracking tumor growth, stem cell migration, infectious disease progression, and drug efficacy.[1][9]

Detailed Experimental Protocol for In Vivo BLI:

-

Preparation of D-Luciferin Stock Solution:

-

Dissolve this compound salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a final concentration of 15 mg/mL.[5][13]

-

Gently mix by inversion until the compound is completely dissolved.[11]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.[5][11]

-

The solution can be used immediately or aliquoted and stored at -20°C for future use.[13]

-

-

Animal Preparation and Administration:

-

Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).[13]

-

Inject the D-Luciferin solution at a typical dose of 150 mg/kg body weight.[13][14] This corresponds to approximately 10 µL of a 15 mg/mL solution per gram of body weight.[5][11]

-

The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.), depending on the experimental model and desired kinetics.[5][14]

-

-

Image Acquisition:

-

It is crucial to perform a kinetic study for each animal model to determine the peak signal time and plateau phase.[5][13]

-

Generally, peak signal is reached approximately 10-20 minutes after i.p. or s.c. injection and 2-5 minutes after i.v. injection.[5]

-

Place the anesthetized animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS).[13][14]

-

Acquire images during the determined peak signal window.

-

Luciferase Reporter Gene Assays

Luciferase reporter assays are a cornerstone of cell biology research, used to study gene expression and cell signaling pathways.[15][16] In these assays, the luciferase gene is placed under the control of a promoter or response element of interest. The resulting light output upon addition of D-Luciferin serves as a quantitative measure of the activity of that specific promoter or signaling pathway.[16][17]

Detailed Experimental Protocol for a Luciferase Reporter Assay:

-

Cell Culture and Transfection:

-

Culture cells in an appropriate medium.

-

Transfect the cells with a plasmid containing the luciferase reporter gene construct. For dual-luciferase assays, co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.[16]

-

Incubate the cells for 24-48 hours to allow for gene expression.[18]

-

-

Cell Lysis:

-

Luminescence Measurement:

-

Prepare a D-Luciferin working solution. A typical recipe includes D-Luciferin, ATP, and MgSO₄ in a suitable buffer (e.g., Tricine buffer pH 7.8).[7]

-

Add a small volume of the cell lysate to a luminometer tube or a well of a microplate.[19]

-

Inject the D-Luciferin working solution into the tube/well and measure the luminescence immediately using a luminometer.[7][19] The light emission peaks within seconds.[4]

-

ATP Assays

The ATP-dependent nature of the luciferase-luciferin reaction makes it an extremely sensitive method for quantifying ATP levels, which is a key indicator of cell viability and metabolic activity.[2][20]

Detailed Experimental Protocol for an ATP Assay:

-

Sample Preparation:

-

ATP Detection Cocktail Preparation:

-

Luminescence Measurement:

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: The enzymatic reaction of D-Luciferin catalyzed by firefly luciferase.

Caption: A generalized workflow for in vivo bioluminescence imaging.

Caption: A standard workflow for a luciferase reporter gene assay.

Caption: Luciferase reporters in deciphering GPCR signaling pathways.[22][23]

References

- 1. goldbio.com [goldbio.com]

- 2. biotium.com [biotium.com]

- 3. This compound salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sites.duke.edu [sites.duke.edu]

- 6. morebio.co.kr [morebio.co.kr]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. D-Luciferin, Potassium Salt [gbiosciences.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. apenzy.com [apenzy.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. bcf.technion.ac.il [bcf.technion.ac.il]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]

- 16. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]

- 17. static.fishersci.eu [static.fishersci.eu]

- 18. goldbio.com [goldbio.com]

- 19. med.emory.edu [med.emory.edu]

- 20. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]

An In-Depth Technical Guide to the Mechanism of D-Luciferin in Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of D-luciferin in firefly bioluminescence. It details the enzymatic reaction, summarizes key quantitative data, provides a standard experimental protocol, and visualizes the critical pathways and workflows involved in this widely utilized biological process.

The Core Mechanism of Action

Bioluminescence in fireflies is a highly efficient form of chemiluminescence, the production of light from a chemical reaction, with approximately 100% of the energy converted into light.[1][2] This "cold light" is generated through a two-step enzymatic reaction catalyzed by Firefly Luciferase, which requires the substrate D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.[1][3][4]

Step 1: Adenylation of D-Luciferin

The process begins with the activation of D-luciferin. The carboxyl group of D-luciferin attacks the alpha-phosphate of ATP in an SN2 reaction, forming a high-energy intermediate, luciferyl adenylate (LH₂-AMP), and releasing pyrophosphate (PPi).[3][5][6] This adenylation step is crucial for increasing the acidity of the proton on the C4 carbon of the thiazoline (B8809763) ring, preparing the molecule for the subsequent oxidation.[5][7] Magnesium ions are a required cofactor, enhancing the electrophilicity of the ATP's alpha-phosphate and stabilizing the pyrophosphate leaving group.[5]

Reaction: Luciferin + ATP → Luciferyl Adenylate + PPi[3]

Step 2: Oxidative Decarboxylation and Light Emission

Once activated, the luciferyl adenylate remains bound to the enzyme and reacts with molecular oxygen.[3][6] The enzyme catalyzes the removal of the now-acidic proton from the C4 carbon, creating a carbanion.[5] This carbanion attacks molecular oxygen, leading to the formation of a hydroperoxide intermediate.[5]

This is followed by the displacement of AMP (a good leaving group) and the formation of a highly unstable, strained four-membered ring intermediate known as a dioxetanone or alpha-peroxy lactone.[3][5][8] The decomposition of this dioxetanone ring is the critical light-emitting step.[9] It breaks down, releasing carbon dioxide (CO₂) and an electronically excited state of oxyluciferin.[8][9][10] As the excited oxyluciferin molecule relaxes to its ground state, it releases the excess energy as a photon of light.[2][3]

Reaction: Luciferyl Adenylate + O₂ → Oxyluciferin + AMP + CO₂ + Light[3]

The overall quantum yield of this reaction under optimal conditions is high, with approximately 0.41 photons emitted per oxidized D-luciferin molecule.[11]

The Emitter: Oxyluciferin and Spectral Variations

The light-emitting molecule is the product, oxyluciferin.[12] The color of the emitted light can vary from yellow-green (λmax ≈ 550-570 nm) to red (λmax ≈ 620 nm).[3][13] This color variation is highly dependent on the microenvironment within the luciferase active site.[14][15] Factors such as pH, temperature, and the specific amino acid residues near the bound oxyluciferin influence its chemical form.[10][16] Oxyluciferin can exist in different tautomeric forms (keto-enol) and protonation states.[12][17] It is believed that the keto form of oxyluciferin is the primary emitter, and interactions within the enzyme's active site that restrict its tautomerization can lead to shifts in the emission wavelength.[3][12]

Data Presentation: Key Compounds and Reaction Parameters

Quantitative data is essential for the application of the D-luciferin system in research and drug development. The following tables summarize the key chemical compounds and reaction parameters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| D-Luciferin | C₁₁H₈N₂O₃S₂ | 280.33[18] |

| Oxyluciferin | C₁₁H₆N₂O₃S | 250.25 |

Table 1: Key chemical compounds in the firefly bioluminescence reaction.

| Parameter | Value | Conditions |

| Peak Emission Wavelength (λmax) | ~560 nm[11] | Neutral to weakly alkaline pH[16] |

| Peak Emission Wavelength (λmax) | ~610-620 nm[3][16] | Weakly acidic conditions or higher temperatures[16] |

| Quantum Yield | ~0.41[11] | Optimal in vitro conditions |

| Kₘ for Luciferase (D-Luciferin) | ~10 µM[11] | In vitro |

| Kₘ for Luciferase (D-Luciferin) | ~1 mM[11] | In vivo |

Table 2: Key parameters of the firefly luciferase-catalyzed reaction.

Visualization of Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the core biochemical pathway and a standard experimental workflow.

Caption: The enzymatic pathway of D-luciferin oxidation catalyzed by firefly luciferase.

Caption: A generalized workflow for conducting an in vitro firefly luciferase assay.

Experimental Protocols

The following is a generalized protocol for a standard in vitro firefly luciferase assay, often used to quantify ATP concentration or as a reporter gene assay.[19][20]

Objective:

To measure the light output from the firefly luciferase reaction as a function of enzyme activity or ATP concentration.

Materials:

-

Luciferase Assay Buffer: 25 mM Tris-HCl (pH 7.8), 8 mM MgCl₂, 0.1 mg/mL BSA.

-

D-Luciferin Stock Solution: 15 mg/mL D-luciferin in sterile, nuclease-free water. Store in aliquots at -20°C, protected from light.

-

ATP Stock Solution: 10 mM ATP in sterile, nuclease-free water. Store in aliquots at -20°C.

-

Firefly Luciferase Enzyme: Purified enzyme or cell lysate from cells expressing luciferase.

-

Opaque-walled, clear-bottom 96-well microplate (for luminescence).

-

Luminometer with an injector (optional but recommended for kinetics).

Methodology:

-

Reagent Preparation:

-

Thaw all reagents (D-luciferin, ATP, enzyme) on ice and protect from light.

-

Prepare a working Luciferase Reaction Cocktail immediately before use. For a 100-well assay (100 µL per well), combine:

-

10 mL Luciferase Assay Buffer

-

67 µL of 15 mg/mL D-luciferin stock (final concentration ~0.15-0.5 mM)

-

100 µL of 10 mM ATP stock (final concentration ~0.1-0.5 mM)

-

-

Note: The optimal final concentrations of D-luciferin and ATP may need to be determined empirically based on the specific enzyme and experimental goals.

-

-

Assay Procedure:

-

Pipette 20 µL of your sample (e.g., purified luciferase dilution series or cell lysate) into the wells of the opaque 96-well plate. Include appropriate blanks (buffer only) and controls.

-

Equilibrate the plate and the Luciferase Reaction Cocktail to room temperature.

-

Set the luminometer to measure luminescence for 2-10 seconds per well.

-

Using a multichannel pipette or the luminometer's injector, add 100 µL of the Luciferase Reaction Cocktail to each well.

-

Immediately place the plate in the luminometer and begin the measurement. The light signal is initiated instantly upon mixing.

-

-

Data Analysis:

-

The output will be in Relative Light Units (RLU).

-

Subtract the average RLU of the blank wells from all other readings.

-

If using as a reporter assay, normalize the firefly luciferase activity to a co-transfected control reporter (like Renilla luciferase) or to total protein concentration to account for differences in cell number or transfection efficiency.[13]

-

If quantifying ATP, generate a standard curve using known concentrations of ATP and plot RLU versus ATP concentration. Determine the concentration of unknown samples by interpolation from this curve.

-

References

- 1. Bioluminescence | Causes, Examples, & Facts | Britannica [britannica.com]

- 2. Bioluminescence | Research Starters | EBSCO Research [ebsco.com]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 6. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spring8.or.jp [spring8.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. Decomposition Reaction of Dioxetanone in Firefly Bioluminescence by Computer Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-Luciferin | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Excited-State Proton Transfer in Oxyluciferin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. goldbio.com [goldbio.com]

- 20. goldbio.com [goldbio.com]

D-Luciferin Potassium Salt: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of D-Luciferin potassium salt, a critical substrate for firefly luciferase-based bioluminescent assays. Aimed at researchers, scientists, and professionals in drug development, this document outlines key physicochemical properties, detailed experimental protocols, and critical handling and storage procedures to ensure optimal performance and reproducibility in sensitive experimental settings.

Physicochemical Properties

This compound salt is the preferred substrate for most in vitro and in vivo bioluminescence applications due to its enhanced solubility and stability compared to its free acid form. A summary of its key properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₇KN₂O₃S₂ |

| Molecular Weight | 318.41 g/mol [1] |

| Appearance | Nearly white to light yellow solid powder[1][2] |

| Purity | Typically >99% by HPLC[1] |

Solubility Profile

The solubility of this compound salt is a critical factor for the preparation of stock solutions and experimental working solutions. The following table summarizes its solubility in commonly used laboratory solvents.

| Solvent | Solubility (mg/mL) | Reference |

| Water | 55 - 60 | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 - 40 | [1][4] |

| Dimethyl Sulfoxide (DMSO) | ~5 - 10 | [4] |

| Ethanol | ~0.25 | [4] |

| Dimethylformamide (DMF) | ~16.7 | [4] |

Stability Characteristics

The stability of this compound salt is influenced by several factors, including temperature, pH, and light exposure. Proper handling and storage are paramount to prevent degradation and ensure reliable experimental outcomes.

| Condition | Stability Profile | Recommendations |

| Temperature (Solid) | Stable for up to 2 years when stored at -20°C.[1] | Store desiccated at -20°C.[5] |

| Temperature (Solution) | Aqueous solutions can be stored at 4°C for up to 1 week or at -20°C for up to 6 months, though some signal degradation may occur.[1] Repeated freeze-thaw cycles are not recommended.[1] | For maximal activity, use freshly prepared solutions. If storage is necessary, aliquot and store at -80°C. |

| pH | Unstable at pH < 6.5 and > 7.5.[6] Racemization to the L-isomer can occur at pH > 6.3.[7][8] | Maintain solutions at a pH between 6.0 and 6.5 for optimal stability.[7] |

| Light Exposure | D-luciferin is a light-sensitive reagent and can form the competitive inhibitor dehydroluciferin (B1459941) upon exposure to UV light.[1][7] | Protect both solid and solutions from light at all times by using amber vials or covering with foil.[1] |

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and stability, as well as for the preparation and use of this compound salt in common experimental workflows.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound salt in a given solvent.

-

Preparation: Add an excess amount of solid this compound salt to a known volume of the desired solvent (e.g., water, PBS) in a sealed, light-protected container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of D-luciferin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Protocol for Assessing Solution Stability (Accelerated Stability Study)

This protocol describes an accelerated stability study to evaluate the degradation kinetics of this compound salt in solution under various stress conditions.

-

Solution Preparation: Prepare a stock solution of this compound salt in the desired buffer (e.g., PBS, pH 7.4) at a known concentration.

-

Stress Conditions: Aliquot the solution into multiple light-protected vials. Expose different sets of vials to various stress conditions, such as elevated temperatures (e.g., 4°C, 25°C, 40°C), different pH values, and exposure to light.

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.

-

Analysis: Immediately analyze the sample using a stability-indicating HPLC method to quantify the remaining D-luciferin and detect any degradation products.

-

Data Analysis: Plot the concentration of D-luciferin as a function of time for each condition. Determine the degradation rate constant and the shelf-life under each condition.

Preparation of D-Luciferin Solution for In Vivo Bioluminescence Imaging

This protocol details the standard procedure for preparing this compound salt for administration in animal models.

-

Reconstitution: Under sterile conditions and protected from light, dissolve this compound salt in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 15 mg/mL.[3][4]

-

Mixing: Gently invert the container until the powder is completely dissolved. Avoid vigorous shaking to prevent oxidation.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected container.[3]

-

Administration: For mice, a typical intraperitoneal (i.p.) injection is 150 mg/kg body weight.[4] This corresponds to injecting 10 µL of the 15 mg/mL solution per gram of body weight.

-

Timing: The peak bioluminescent signal is typically observed 10-20 minutes after i.p. injection.[3] However, it is crucial to perform a kinetic study for each animal model to determine the optimal imaging time.

Signaling Pathways and Experimental Workflows

D-luciferin, in conjunction with luciferase, serves as a versatile reporter system to study various cellular signaling pathways. The following diagrams illustrate the principles behind these assays and a typical experimental workflow.

Conclusion

This compound salt is a robust and sensitive substrate for luciferase-based reporter systems. A thorough understanding of its solubility and stability is essential for the design and execution of reliable and reproducible experiments. By adhering to the protocols and handling guidelines outlined in this document, researchers can minimize variability and maximize the quality of their bioluminescence data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Kinetics of Stability & Stability Testing | PPTX [slideshare.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound | Scilit [scilit.com]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

D-Luciferin as a Substrate for Firefly Luciferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of D-luciferin and its interaction with firefly luciferase, a cornerstone of modern bioluminescent assays. From the fundamental biochemical reaction to detailed experimental protocols and applications in high-throughput screening, this document serves as an essential resource for professionals in life science research and drug development.

Introduction to the Luciferin-Luciferase System

The bioluminescent reaction of firefly luciferase utilizing D-luciferin as a substrate is a widely exploited tool in molecular biology and biomedical research. The enzyme, originally isolated from the North American firefly (Photinus pyralis), catalyzes the oxidation of D-luciferin in a reaction that yields light.[1][2] This light emission is highly efficient, with a quantum yield of approximately 0.41 photons per oxidized luciferin (B1168401) molecule under optimal conditions, making it an exceptionally sensitive reporter system.[1] The reaction's dependence on adenosine (B11128) triphosphate (ATP) also allows it to serve as a powerful indicator of cellular viability and metabolic activity.[3][4]

Biochemical Properties and Reaction Mechanism

D-luciferin, with the chemical formula C₁₁H₈N₂O₃S₂, is a heterocyclic carboxylic acid that serves as the specific substrate for firefly luciferase.[5][6] The enzyme exhibits high stereospecificity, exclusively utilizing the D-isomer of luciferin, while the L-isomer acts as a competitive inhibitor.[7][8]

The bioluminescent reaction is a two-step process that requires D-luciferin, firefly luciferase, molecular oxygen, magnesium ions (Mg²⁺), and ATP.[7][9]

-

Adenylation of D-luciferin: In the first step, the carboxyl group of D-luciferin attacks the α-phosphate of ATP, forming luciferyl-adenylate and pyrophosphate (PPi). This reaction is catalyzed by firefly luciferase.[7][10][11]

-

Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring.[5][7][10] This unstable intermediate subsequently decarboxylates, releasing carbon dioxide and producing an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[7][11][12]

The color of the emitted light can vary from yellow-green (λmax ≈ 550-570 nm) to red (λmax ≈ 620 nm), influenced by factors such as the pH of the microenvironment and the specific structure of the luciferase enzyme.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the D-luciferin and firefly luciferase system, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical Properties of D-Luciferin

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₂O₃S₂ | [6] |

| Molecular Weight | 280.3 g/mol | [6] |

| Absorbance Maxima (λmax) | 268 nm, 330 nm (in ethanol) | [6] |

| Emission Maximum (λmax) | ~560 nm (in vitro) | [1][2] |

Table 2: Kinetic Parameters of Firefly Luciferase

| Parameter | Value | Conditions | Reference(s) |

| Kₘ for D-luciferin | ~2 µM | In vitro | [13] |

| Kₘ for D-luciferin | ~1 mM | In vivo | [1] |

| Kₘ for ATP | 2.4 µM (native), 4.7 µM (recombinant) | In vitro | [10] |

| Optimal pH | ~7.8 | In vitro | [14] |

| Optimal Temperature | 30-40 °C | In vitro | [15] |

Experimental Protocols

This section provides detailed methodologies for common experimental applications of the D-luciferin/luciferase system.

In Vitro Luciferase Reporter Gene Assay

This protocol is designed for quantifying the activity of a promoter or the effect of a specific treatment on gene expression in cultured cells.

Materials:

-

Transfected cells expressing firefly luciferase

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)

-

D-luciferin solution (e.g., 1 mM in assay buffer)

-

ATP solution (e.g., 0.5 mM in assay buffer)

-

Luminometer

Procedure:

-

After experimental treatment, wash the cultured cells once with PBS.

-

Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 200 µL for a 6-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

-

Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 5 minutes at room temperature to pellet cell debris.[14]

-

In a luminometer tube, add 50 µL of the cell lysate supernatant to 350 µL of freshly prepared Luciferase Assay Buffer.[14]

-

Place the tube in the luminometer.

-

Inject 100 µL of the D-luciferin/ATP solution.

-

Measure the luminescence, typically integrated over a 10-second window after a 2-5 second delay.[14]

In Vivo Bioluminescence Imaging (BLI)

This protocol outlines the general procedure for non-invasively monitoring luciferase-expressing cells in a living animal model, such as a mouse.

Materials:

-

Animal model with luciferase-expressing cells

-

D-luciferin, potassium or sodium salt

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

-

0.22 µm syringe filter

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Prepare D-luciferin solution: Dissolve D-luciferin in sterile DPBS to a final concentration of 15 mg/mL.[16][17]

-

Sterilize: Filter the D-luciferin solution through a 0.22 µm syringe filter.[16]

-

Anesthetize the animal: Anesthetize the animal according to approved institutional protocols.

-

Administer D-luciferin: Inject the D-luciferin solution intraperitoneally (IP) at a standard dose of 150 mg/kg body weight. This corresponds to approximately 10 µL of the 15 mg/mL solution per gram of body weight.[16][17][18]

-

Wait for substrate distribution: Allow 10-20 minutes for the D-luciferin to distribute throughout the animal's body and reach the luciferase-expressing cells. The optimal timing should be determined empirically for each animal model by performing a kinetic study.[16]

-

Image: Place the anesthetized animal in the imaging chamber of the in vivo imaging system and acquire the bioluminescent signal.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving D-luciferin and firefly luciferase.

Bioluminescent Reaction Pathway

References

- 1. D-Luciferin | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Firefly luciferin - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 8. sydlabs.com [sydlabs.com]

- 9. An investigation of the reaction kinetics of luciferase and the effect of ionizing radiation on the reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. med.emory.edu [med.emory.edu]

- 15. researchgate.net [researchgate.net]

- 16. sites.duke.edu [sites.duke.edu]

- 17. bcf.technion.ac.il [bcf.technion.ac.il]

- 18. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to D-Luciferin Potassium Salt: Principles and Protocols for Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin potassium salt is the quintessential substrate for firefly luciferase, a cornerstone of modern bioluminescence imaging (BLI). This powerful reporter system is instrumental in non-invasively monitoring a vast array of biological processes in real-time, from gene expression and cellular viability to tumor progression and therapeutic response in preclinical animal models. This guide provides a comprehensive overview of the technical specifications, underlying biochemical principles, and detailed experimental protocols for the effective application of this compound salt in research and drug development.

Core Properties and Specifications

This compound salt is the preferred form for in vivo and in vitro assays due to its excellent solubility and bioavailability.[1][2][3] Its fundamental role is to serve as the substrate for firefly luciferase (FLuc), an enzyme that catalyzes the emission of light in an ATP-dependent reaction.[4][5][6]

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 115144-35-9 | [4][7][8][9][10] |

| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [4][7][8] |

| Molecular Weight | 318.42 g/mol | [8][10] |

| Appearance | Light yellow powder | [2][8] |

| Purity | ≥95%, often >99% for in vivo grade | [7][8] |

| Peak Emission Wavelength (in vitro) | ~560 nm | [1][5][11] |

| Storage Temperature | -20°C, protected from light | [8][10][12] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 31.25 mg/mL | [9] |

| DMSO | 10 mg/mL | [4] |

| DMF | 16.7 mg/mL | [4] |

| PBS (pH 7.2) | 10 mg/mL | [4] |

| Ethanol | 0.25 mg/mL | [4] |

The Luciferin-Luciferase Bioluminescent Reaction

The bioluminescence observed in fireflies, and harnessed in the laboratory, is the result of a highly efficient enzymatic reaction. The process is initiated by the adenylation of D-Luciferin by the enzyme firefly luciferase in the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺).[1][6] This intermediate, luciferyl-AMP, is then oxidized by molecular oxygen, leading to the formation of an unstable, high-energy dioxetanone intermediate.[13][14] The decomposition of this intermediate results in the formation of oxyluciferin in an electronically excited state. As the excited oxyluciferin molecule relaxes to its ground state, it releases energy in the form of a photon of light.[13][14] The intensity of the emitted light is directly proportional to the concentration of luciferase, making it an excellent reporter for gene expression and other cellular activities.[1][11]

Caption: The firefly luciferase-catalyzed bioluminescence reaction pathway.

Experimental Protocols

The following protocols provide a general framework for the use of this compound salt in common experimental settings. Optimization is often necessary for specific cell types, animal models, and imaging systems.

In Vitro Bioluminescence Assay

This protocol is suitable for measuring luciferase activity in cultured cells, for applications such as reporter gene assays or cell viability studies.

Materials:

-

This compound salt

-

Sterile, nuclease-free water

-

Pre-warmed cell culture medium

-

Luciferase-expressing cells

-

Opaque-walled microplates (e.g., 96-well) suitable for luminescence readings

-

Luminometer

Procedure:

-

Preparation of D-Luciferin Stock Solution:

-

Prepare a 100-200X stock solution (e.g., 30 mg/mL) of this compound salt in sterile water.[15][16]

-

Mix gently by inversion until fully dissolved.

-

For immediate use, this solution can be kept at 4°C, protected from light. For long-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][18]

-

-

Cell Plating:

-

Seed luciferase-expressing cells in an opaque-walled multi-well plate. The cell density should be optimized to ensure the signal is within the linear range of the luminometer.

-

Allow cells to attach and grow for a sufficient period (e.g., overnight).

-

-

Preparation of Working Solution and Measurement:

-

On the day of the assay, thaw the D-Luciferin stock solution and dilute it in pre-warmed cell culture medium to a final working concentration of 150-300 µg/mL.[10][16]

-

Aspirate the old medium from the cells and add the D-Luciferin-containing medium.

-

Incubate the plate at 37°C for 5-10 minutes to allow for substrate uptake and signal stabilization.[15]

-

Measure the bioluminescence using a luminometer.

-

Caption: A typical workflow for an in vitro bioluminescence assay.

In Vivo Bioluminescence Imaging

This protocol outlines the general steps for non-invasive imaging of luciferase activity in small animal models.

Materials:

-

This compound salt

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺[2][12]

-

Syringes and needles (e.g., 27-30 gauge)

-

Animal model expressing luciferase

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Preparation of D-Luciferin Injection Solution:

-

Prepare a stock solution of this compound salt at a concentration of 15 mg/mL in sterile DPBS.[3][12][16]

-

Ensure the substrate is completely dissolved by gentle inversion.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.[12][15] This solution should be prepared fresh for each imaging session if possible.

-

-

Animal Preparation and D-Luciferin Administration:

-

Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation).

-

Administer the D-Luciferin solution, typically via intraperitoneal (IP) injection. The standard dose is 150 mg/kg body weight.[3][16] For a 20-gram mouse, this corresponds to a 200 µL injection of the 15 mg/mL solution.[3]

-

Other routes of administration, such as intravenous (IV) or subcutaneous (SC), can be used, but the kinetics of signal development will vary.[12]

-

-

Bioluminescence Imaging:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

-

Begin acquiring images approximately 10-15 minutes after IP injection.[16]

-

It is crucial to perform a kinetic study for each new animal model and experimental condition to determine the precise time of peak signal emission.[12][17] This is achieved by acquiring a series of images over time (e.g., every 5-10 minutes for up to 60 minutes).[10]

-

Once the peak signal time is established, subsequent imaging for that model can be performed at that optimal time point.

-

Caption: A generalized workflow for in vivo bioluminescence imaging.

Conclusion

This compound salt, in conjunction with firefly luciferase, remains an indispensable tool in biological research and drug discovery. Its high sensitivity and suitability for in vivo applications allow for the dynamic and quantitative assessment of biological processes in living subjects. By understanding the fundamental principles of the bioluminescent reaction and adhering to optimized experimental protocols, researchers can leverage this powerful technology to generate robust and reproducible data, accelerating scientific discovery and the development of novel therapeutics.

References

- 1. goldbio.com [goldbio.com]

- 2. morebio.co.kr [morebio.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. goldbio.com [goldbio.com]

- 7. scbt.com [scbt.com]

- 8. D-Luciferin, Potassium Salt [gbiosciences.com]

- 9. This compound | D-Luciferin K Salt | Luc substrate | TargetMol [targetmol.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. D-Luciferin | AAT Bioquest [aatbio.com]

- 12. sites.duke.edu [sites.duke.edu]

- 13. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luciferin - Molecule of the Month - November 2019 (HTML version) [chm.bris.ac.uk]

- 15. bumc.bu.edu [bumc.bu.edu]

- 16. morebio.co.kr [morebio.co.kr]

- 17. selleckchem.com [selleckchem.com]

- 18. This compound Salt [bdbiosciences.com]

The Discovery and Application of D-Luciferin and Luciferase: A Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of D-luciferin and its corresponding enzyme, luciferase, has revolutionized various fields of biomedical research and drug development. This technical guide provides an in-depth exploration of the historical context, biochemical properties, and experimental applications of this bioluminescent system. Detailed experimental protocols for the isolation and purification of firefly luciferase, the chemical synthesis of D-luciferin, and the application of the luciferase assay in drug discovery are presented. Furthermore, quantitative data are summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the power of the D-luciferin-luciferase system in their work.

Introduction: The Dawn of Bioluminescence Research

The scientific inquiry into the nature of "cold light" produced by living organisms dates back centuries, with early observations recorded by Aristotle. However, it was the pioneering work of French pharmacologist Raphaël Dubois in the late 19th century that laid the foundation for our modern understanding of bioluminescence.[1][2][3][4] In 1885, through a series of elegant experiments with bioluminescent clams and click beetles, Dubois demonstrated that the light-emitting process was the result of a chemical reaction involving a heat-stable substrate, which he named "luciférine" (luciferin), and a heat-labile enzyme he called "luciférase" (luciferase).[2][3] His experiments showed that a heated extract (containing luciferin) would not glow on its own, but its luminescence could be restored by adding a cold, unheated extract (containing luciferase).

Building upon Dubois's foundational work, American zoologist E. Newton Harvey dedicated much of his career in the early 20th century to the study of bioluminescence.[5][6] Harvey's extensive research across a wide array of luminous organisms established that luciferin (B1168401) and luciferase systems are largely species-specific.[5][7] The subsequent decades saw significant advancements, culminating in the isolation and crystallization of D-luciferin from fireflies in 1949 by William D. McElroy and his team.[8][9] The chemical structure of D-luciferin was elucidated and its synthesis was achieved by Dr. Emil H. White in the 1960s.[9][10][11] These seminal discoveries paved the way for the widespread use of the D-luciferin-luciferase system as a powerful tool in molecular biology, drug discovery, and in vivo imaging.

The Core Components: D-Luciferin and Firefly Luciferase

The bioluminescent reaction in fireflies, and subsequently in numerous laboratory applications, centers around the interaction of two key molecules: the substrate, D-luciferin, and the enzyme, firefly luciferase.

D-Luciferin: The Light-Emitting Substrate

D-luciferin, chemically known as (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, is a small heterocyclic organic molecule.[12] Its structure, confirmed by synthesis, consists of a benzothiazole (B30560) ring linked to a thiazoline (B8809763) ring with a carboxylic acid group.[13][14]

Firefly Luciferase: The Catalytic Engine

Firefly luciferase (EC 1.13.12.7) is a monomeric protein with a molecular weight of approximately 61-62 kDa.[15][16][17][18][19] The enzyme from the North American firefly, Photinus pyralis, is the most extensively studied and widely used in biotechnology.[19] Its three-dimensional structure has been determined by X-ray crystallography, revealing a two-domain architecture with an active site located at the interface of the N-terminal and C-terminal domains.[9][20]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of D-luciferin and firefly luciferase are summarized in the tables below.

Table 1: Physicochemical Properties of D-Luciferin

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₂O₃S₂ | [8][21] |

| Molecular Weight | 280.32 g/mol | [21] |

| Appearance | Pale yellow solid | |

| UV Absorption Maxima (in ethanol) | 265 nm and 328 nm | |

| Fluorescence Excitation Maximum | ~385 nm | [22] |

| Fluorescence Emission Maximum | ~529-530 nm | [6][9][22] |

Table 2: Biochemical Properties of Firefly Luciferase (Photinus pyralis)

| Property | Value | Reference(s) |

| Molecular Weight | ~61-62 kDa | [15][17][18][19] |

| Number of Amino Acids | 550 | [20] |

| Optimal pH for Activity | ~7.8 | [23] |

| Bioluminescence Emission Maximum | ~560 nm | [19][24] |

| Quantum Yield | ~0.41 - 0.88 | [24] |

| Kₘ for D-luciferin (in vitro) | 2.4 - 15 µM | [25] |

| Kₘ for ATP (in vitro) | 160 - 250 µM | [17][25] |

The Bioluminescent Reaction: A Signaling Pathway

The production of light by firefly luciferase is a highly efficient enzymatic reaction that converts chemical energy into light energy with minimal heat production, hence the term "cold light".[16] The process occurs in two main steps:

-

Adenylation of D-luciferin: In the presence of magnesium ions (Mg²⁺), firefly luciferase catalyzes the reaction of D-luciferin with adenosine (B11128) triphosphate (ATP) to form luciferyl adenylate and pyrophosphate (PPi).[20][26]

-

Oxidative Decarboxylation: The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This unstable intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule.[20][26]

-

Light Emission: As the excited oxyluciferin returns to its ground state, it releases a photon of light.[20][26] The color of the emitted light can vary from yellow-green to red, depending on the specific luciferase enzyme structure and the microenvironment of the active site, including pH.[6][9][20]

The overall signaling pathway can be visualized as follows:

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-luciferin and luciferase.

Isolation and Purification of Recombinant Firefly Luciferase

This protocol describes the expression and purification of His-tagged firefly luciferase from E. coli.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a luciferase expression vector (e.g., pET vector with a His-tag)

-

LB broth with appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 25 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM DTT, 50% glycerol)

-

Spectrophotometer and reagents for protein concentration determination (e.g., Bradford or BCA assay)

-

SDS-PAGE equipment and reagents

Procedure:

-

Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. The following day, inoculate a larger volume of LB broth and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble luciferase.

-

Affinity Chromatography: Equilibrate the Ni-NTA column with lysis buffer. Load the clarified lysate onto the column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged luciferase from the column using the elution buffer. Collect fractions.

-

Analysis and Dialysis: Analyze the collected fractions for protein content and by SDS-PAGE to identify fractions containing pure luciferase. Pool the pure fractions and dialyze against the dialysis buffer for storage at -80°C.

Chemical Synthesis of D-Luciferin

The synthesis of D-luciferin is a multi-step process. The following is a generalized protocol based on the classical White et al. synthesis and more modern adaptations.[10][13][23][27][28]

Materials:

-

D-cysteine hydrochloride

-

Potassium carbonate or other suitable base

-

Water

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

-

Purification equipment (e.g., flash chromatography, HPLC)

Procedure:

-

Preparation of Reagents: Dissolve 2-cyano-6-hydroxybenzothiazole in methanol under an inert atmosphere. In a separate flask, prepare a solution of D-cysteine hydrochloride and potassium carbonate in water.

-

Condensation Reaction: Slowly add the D-cysteine solution to the 2-cyano-6-hydroxybenzothiazole solution with stirring. The reaction mixture is typically stirred at room temperature for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is typically acidified to precipitate the crude D-luciferin. The precipitate is then collected by filtration.

-

Purification: The crude D-luciferin is purified by recrystallization or column chromatography to yield the final product.

Luciferase Assay for Drug Discovery Applications

The firefly luciferase assay is widely used in high-throughput screening (HTS) to identify compounds that modulate the activity of a target protein or pathway.[16][29] This protocol outlines a typical cell-based reporter gene assay.

Materials:

-

Mammalian cells cultured in appropriate media

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter of interest

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization

-

Transfection reagent

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Cell lysis buffer (e.g., Passive Lysis Buffer)

-

Luciferase assay reagent (containing D-luciferin, ATP, and cofactors)

-

Luminometer

-

96-well or 384-well white, opaque plates

Procedure:

-

Cell Seeding: Seed the mammalian cells into the wells of the microplate at a density that will result in 70-90% confluency at the time of the assay.

-

Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with the test compounds at various concentrations. Include appropriate vehicle controls.

-

Cell Lysis: After the desired treatment duration, remove the culture medium and add cell lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.

-

Luminescence Measurement: Transfer the cell lysate to a white, opaque luminometer plate. Use a luminometer with automatic injectors to add the luciferase assay reagent to each well and measure the resulting luminescence (for firefly luciferase). If using a dual-luciferase system, a second reagent is added to quench the firefly signal and initiate the Renilla luciferase reaction.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Analyze the dose-response relationship of the test compounds to determine their potency and efficacy.

Conclusion

The discovery of D-luciferin and luciferase has provided the scientific community with an exceptionally versatile and sensitive tool. From fundamental studies of gene expression to high-throughput drug screening and in vivo imaging, the applications of this bioluminescent system continue to expand. This technical guide has provided a comprehensive overview of the history, biochemistry, and practical application of D-luciferin and luciferase, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful technology in their endeavors. The detailed protocols and summarized data serve as a practical resource for the design and execution of experiments leveraging the remarkable properties of this natural light-emitting system.

References

- 1. Quantum yield enhancement of firefly bioluminescence with biomolecular condensates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. ramapo.edu [ramapo.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Firefly luciferin - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. File:Firefly Luciferase Crystal Structure.rsh.png - Wikimedia Commons [commons.wikimedia.org]

- 10. Quantum yields and quantitative spectra of firefly bioluminescence with various bivalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Firefly Luciferin | C11H8N2O3S2 | CID 92934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. med.emory.edu [med.emory.edu]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Luciferase Assay System Protocol [promega.com]

- 17. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 18. Crystallization and preliminary diffraction studies of firefly luciferase from Photinus pyralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Spectrum [Luciferin] | AAT Bioquest [aatbio.com]

- 23. Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. D-Luciferin | AAT Bioquest [aatbio.com]

- 25. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. pubs.rsc.org [pubs.rsc.org]

- 29. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the D-Luciferin Bioluminescence Reaction Pathway

For Researchers, Scientists, and Drug Development Professionals

The D-luciferin-luciferase reaction, responsible for the characteristic glow of fireflies, has become an indispensable tool in modern biological research and drug development. Its high quantum efficiency and dependence on adenosine (B11128) triphosphate (ATP) make it an exceptionally sensitive reporter system for applications ranging from gene expression analysis to in vivo imaging. This guide provides a detailed examination of the core reaction pathway, quantitative parameters, and standardized experimental protocols.

The Core Reaction Pathway

The bioluminescent reaction catalyzed by firefly luciferase (FLuc) is an ATP-dependent oxidative decarboxylation of D-luciferin. The process occurs in two primary steps within the hydrophobic active site of the enzyme, which minimizes energy loss to the aqueous environment.[1]

Step 1: Substrate Adenylation The reaction begins with the activation of D-luciferin. The carboxyl group of D-luciferin performs a nucleophilic attack on the α-phosphate of ATP, facilitated by a Mg²⁺ cofactor.[2][3] This SN2 reaction forms an enzyme-bound luciferyl-adenylate (LH₂-AMP) intermediate and releases pyrophosphate (PPi).[4][5]

Step 2: Oxidative Decarboxylation and Photon Emission The luciferyl-adenylate intermediate is then oxidized by molecular oxygen (O₂), leading to the formation of a transient, high-energy dioxetanone ring structure.[3][4][5] This unstable intermediate rapidly undergoes decarboxylation (loss of CO₂), which yields an electronically excited singlet state of oxyluciferin.[4][5] As the excited oxyluciferin molecule relaxes to its ground state, it releases the excess energy as a photon of light.[2][4][6] The other products of this step are CO₂ and adenosine monophosphate (AMP).[5][6]

It is noteworthy that a side reaction can occur where the luciferyl-adenylate intermediate is oxidized to dehydroluciferyl-AMP, a process that generates hydrogen peroxide but does not produce light.[4][7] This non-luminescent pathway accounts for approximately 20% of the consumed intermediate.[4][7]

References

- 1. proteinswebteam.github.io [proteinswebteam.github.io]

- 2. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 3. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of D-Luciferin Potassium Salt

An In-Depth Technical Guide to D-Luciferin Potassium Salt for In Vivo Imaging

For researchers, scientists, and drug development professionals, bioluminescence imaging (BLI) serves as a powerful and highly sensitive tool for non-invasively monitoring cellular and molecular processes within a living organism.[1][2] At the core of many of these studies is the partnership between the firefly luciferase (FLuc) enzyme and its substrate, D-Luciferin.[3] The potassium salt of D-Luciferin is widely used due to its high solubility and stability, making it a standard choice for in vivo applications.[4]

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and critical factors involved in using this compound salt for in vivo bioluminescence imaging.

This compound salt is the preferred formulation for in vivo studies primarily because of its excellent solubility in aqueous solutions like phosphate-buffered saline (PBS), which is critical for preparing sterile, pH-neutral solutions for injection.[4][5] Its key properties are summarized below.

| Property | Value | Citations |

| Chemical Name | (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt | [5][6] |

| Molecular Formula | C₁₁H₇KN₂O₃S₂ | [6][7] |

| Molecular Weight | 318.42 g/mol | [5][6] |

| CAS Number | 115144-35-9 | [5][8] |

| Appearance | Light yellow powder/solid | [5][8] |

| Purity | Typically >99% by HPLC | [9] |

| Solubility | Soluble in water (up to 60 mg/mL) and PBS (up to 40 mg/mL). Also soluble in DMSO. | [5][8][9] |

| Storage | Store at -20°C, protected from light and moisture. Stable for up to 2 years when stored properly. | [6][8][9] |

The Bioluminescence Reaction

The light-generating reaction is catalyzed by the firefly luciferase enzyme. In this two-step process, D-luciferin is first adenylated using adenosine (B11128) triphosphate (ATP). This intermediate then reacts with molecular oxygen in a decarboxylation reaction to form an electronically excited oxyluciferin molecule.[2][10] As the oxyluciferin returns to its ground state, it releases energy in the form of a photon of light.[10] This reaction is highly efficient and, importantly, the absence of a natural bioluminescence background in mammals results in a very high signal-to-noise ratio.[2]

The emitted light is typically yellow-green (around 560 nm), but this can shift to red light in vivo at 37°C.[6][7] The reaction's dependence on ATP also allows it to be used as an indicator of cellular viability.[6][7]

Standard In Vivo Imaging Workflow

A typical in vivo bioluminescence imaging experiment follows a standardized workflow to ensure reproducibility and accuracy. The process begins with the preparation of the D-luciferin substrate and the animal model, followed by substrate administration, imaging, and finally, data analysis. It is crucial to perform a kinetic study for each new animal model to determine the peak signal time.[6][11]

Detailed Experimental Protocol: Murine Model

This protocol outlines a standard procedure for in vivo imaging in mice using intraperitoneal (IP) injection of this compound salt.

Materials:

-

D-Luciferin, Potassium Salt[6]

-

Sterile, injectable-grade Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺[6]

-

Syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)[6][11]

-

0.2 µm syringe filter[13]

-

Animal anesthesia system (e.g., isoflurane)[14]

-

In vivo imaging system (e.g., IVIS) with a cooled CCD camera[3]

Procedure:

-

Preparation of D-Luciferin Stock Solution:

-

Under low-light conditions to prevent photodegradation, dissolve this compound salt in sterile DPBS to a final concentration of 15 mg/mL.[6][15]

-

Gently mix by inversion until the powder is completely dissolved.[12]

-

Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile container.[13]

-

For immediate use, this solution is ready. For future use, create single-use aliquots and store them at -20°C, avoiding repeated freeze-thaw cycles.[12][15]

-

-

Animal Preparation and D-Luciferin Administration:

-

Calculate the required injection volume. The standard dose is 150 mg of luciferin per kg of body weight.[13] For a 15 mg/mL stock solution, this corresponds to an injection volume of 10 µL per gram of body weight (e.g., a 20g mouse receives 200 µL).[6][13]

-

Anesthetize the mouse using a calibrated isoflurane (B1672236) vaporizer.[14] Anesthesia can slightly extend the kinetics of signal expression.[11]

-

Once the animal is anesthetized, place it in a supine position (dorsal recumbency).[11]

-

Administer the calculated volume of D-luciferin solution via intraperitoneal (IP) injection into the lower right abdominal quadrant.[6]

-

-

Imaging and Data Acquisition:

-

Following injection, wait for the substrate to distribute and reach the target cells. The peak signal time for IP injection is typically between 10 and 20 minutes.[6] It is critical to establish a kinetic curve for each specific animal model to determine the optimal imaging window.[6][13]

-

To generate a kinetic curve, begin imaging approximately 2-5 minutes post-injection and acquire sequential images every few minutes for up to an hour.[6][16]

-

Place the anesthetized animal inside the light-tight chamber of the imaging system.[17]

-

Acquire bioluminescent images using the system's software. Exposure times can range from seconds to several minutes depending on signal intensity.[18]

-

-

Data Analysis:

-

Using the imaging software, draw Regions of Interest (ROIs) around the areas of signal.

-

Quantify the light emission from the ROIs. The data is typically expressed in units of radiance (photons per second per centimeter squared per steradian).

-

Pharmacokinetics and Biodistribution

The route of D-luciferin administration significantly impacts its pharmacokinetics, including the time to peak signal and overall biodistribution.[6][19] The choice of administration route is a critical experimental parameter. Studies using radiolabeled D-luciferin have shown that its uptake varies significantly between different organs.[19][20]

| Administration Route | Typical Dose | Time to Peak Signal | Advantages | Disadvantages | Citations |

| Intraperitoneal (IP) | 150 mg/kg | 10 - 20 minutes | Technically simple, widely used, allows for good systemic distribution. | Slower peak time, risk of injection into the intestine (3-10% failure rate). | [3][6][21] |

| Intravenous (IV) | 15-150 mg/kg | 2 - 5 minutes | Rapid delivery and peak signal, more direct systemic access. | Technically more challenging (requires tail vein access), faster signal decay. | [6][17][22] |

| Subcutaneous (SC) | 75-150 mg/kg | 5 - 20 minutes | Simple, reliable absorption, effective alternative to IP with fewer failures. | Slower onset compared to IV, potential for localized signal bias if near the tumor. | [6][17][21] |

Factors Influencing Signal Integrity

The final measured bioluminescent signal is not solely dependent on the level of luciferase expression. A multitude of physiological and experimental factors can influence the result, making careful control and consideration essential for quantitative and reproducible data.

Key considerations include:

-

Substrate Bioavailability: The distribution of D-luciferin is not uniform across all tissues.[19] Organs like the brain have limited substrate uptake, which can be a limiting factor for light emission.[23][24][25]

-

Cellular Transport: The cellular concentration of D-luciferin is actively managed by membrane transporters. Efflux pumps, such as ABCG2 (breast cancer resistance protein), can actively remove the substrate from cells, thereby reducing the available pool for the luciferase reaction and decreasing the BLI signal.[19] Conversely, uptake transporters can facilitate its entry.[19]

-

Tissue Depth and Attenuation: Light emitted from deep tissues is subject to scattering and absorption by overlying tissues, which can reduce the signal that reaches the external detector.[26] Red-shifted light penetrates tissue more effectively than yellow-green light.[8][26]

-

Anesthesia: The type of anesthetic used can influence physiological parameters and affect D-luciferin biodistribution and signal outcome.[24]

By understanding these fundamental principles and adhering to rigorous, optimized protocols, researchers can effectively leverage this compound salt and bioluminescence imaging to gain valuable insights in preclinical research and drug development.

References

- 1. accegen.com [accegen.com]

- 2. Imaging Molecular Pathways: Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. berthold.com [berthold.com]

- 4. researchgate.net [researchgate.net]

- 5. morebio.co.kr [morebio.co.kr]

- 6. sites.duke.edu [sites.duke.edu]

- 7. thomassci.com [thomassci.com]

- 8. This compound salt - CAS-Number 115144-35-9 - Order from Chemodex [chemodex.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. slu.edu [slu.edu]

- 12. bcf.technion.ac.il [bcf.technion.ac.il]

- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 14. ohsu.edu [ohsu.edu]

- 15. atpsolution.com [atpsolution.com]

- 16. laboratory-equipment.com [laboratory-equipment.com]

- 17. extranet.fredhutch.org [extranet.fredhutch.org]

- 18. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic Modeling of Tumor Bioluminescence Implicates Efflux, and Not Influx, as the Bigger Hurdle in Cancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Boosting Bioluminescence Neuroimaging: An Optimized Protocol for Brain Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell uptake and tissue distribution of radioiodine labelled D-luciferin: implications for luciferase based gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to Understanding Bioluminescence with D-Luciferin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of the firefly luciferase-D-luciferin bioluminescent system, a cornerstone technology in modern biological research and drug discovery. We will delve into the core mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate critical pathways and workflows.

The Core of Bioluminescence: The Luciferin-Luciferase Reaction

Bioluminescence in fireflies is a highly efficient chemical reaction that converts chemical energy into light. The process is catalyzed by the enzyme Firefly Luciferase (FLuc), which acts on its substrate, D-luciferin. This reaction is notable for its high quantum yield and the virtual absence of background signal in most biological systems, making it an exceptionally sensitive reporter technology.[1][2]

The reaction proceeds in two main steps:

-

Adenylation: D-luciferin reacts with Adenosine Triphosphate (ATP) to form a luciferyl-AMP intermediate and pyrophosphate (PPi). This step requires the presence of magnesium ions (Mg²⁺).[3]

-

Oxidative Decarboxylation: In the presence of molecular oxygen, the luciferyl-AMP intermediate is oxidized, leading to the formation of an unstable dioxetanone ring. This intermediate then rapidly decomposes into oxyluciferin, carbon dioxide (CO₂), and AMP, releasing energy in the form of a photon of light.[3]

The emitted light is typically in the yellow-green spectrum (around 560 nm) but can shift towards red light under different conditions, such as lower pH or in vivo environments at 37°C.[2][4][5] This ATP-dependence is a critical feature, allowing the system to be used not only for reporter gene assays but also as a highly sensitive method for quantifying cellular ATP levels, which is a direct indicator of cell viability.[6][7]

Quantitative Data Presentation

For ease of reference and experimental design, the following tables summarize the key quantitative properties of D-luciferin and the luciferase reaction.

Table 1: Physicochemical Properties of D-Luciferin Forms

| Property | D-Luciferin (Free Acid) | D-Luciferin (Potassium Salt) | D-Luciferin (Sodium Salt) |

| Molecular Formula | C₁₁H₈N₂O₃S₂ | C₁₁H₇N₂O₃S₂K | C₁₁H₇N₂O₃S₂Na |

| Molecular Weight | 280.33 g/mol [8] | 318.42 g/mol [9] | 296.31 g/mol |

| Appearance | White to light-yellow solid[10] | Light-yellow powder[9] | Light-yellow powder |

| Solubility in Water/PBS | Slightly soluble; requires addition of a base (e.g., NaOH, KOH) to dissolve.[4][11] | Soluble up to ~10 mg/mL in PBS and ~60 mg/mL in water.[9][12] | Readily soluble in aqueous buffers.[13][14] |

| Solubility in Organic Solvents | Soluble in DMSO.[10] | Soluble in DMSO (~10 mg/mL) and DMF (~16.7 mg/mL).[12] | Soluble in DMSO. |

| Storage (Solid) | -20°C, protect from light.[11] | -20°C, protect from light.[12] | -20°C, protect from light. |

| Storage (Aqueous Solution) | Not recommended for long-term storage. | Store at -20°C for up to 3 months; protect from light.[15] | Store at -20°C; protect from light.[13] |

Table 2: Kinetic and Spectroscopic Properties

| Parameter | Value | Conditions / Notes |

| Emission Peak (λmax) | ~560 nm[16] | In vitro, neutral pH. Can shift to >600 nm at acidic pH or 37°C.[4][5] |

| Quantum Yield (Φ) | ~0.41[17] | For Photinus pyralis luciferase under optimal conditions. |

| Michaelis Constant (Km) for D-luciferin | 0.76 - 15.7 µM[18][19] | In vitro. Varies with luciferase variant and assay conditions. |

| Michaelis Constant (Km) for D-luciferin | ~1 mM[16] | In vivo. |

| Catalytic Rate (kcat) | ~1.6 s⁻¹[17] | Represents a relatively slow catalytic rate. |

Table 3: Emission Wavelengths of Selected D-Luciferin Analogs

| Analog Name | Emission Peak (λmax) | Key Feature |

| D-Luciferin | 557-560 nm[2][20] | Standard substrate. |

| 6'-Aminoluciferin | 593 nm[20] | Red-shifted emission. |

| D-Thioluciferin | 599 nm[20] | Red-shifted emission due to sulfur substitution. |

| Aminoseleno-D-luciferin | 600 nm[21] | Red-shifted emission due to selenium substitution. |

| AkaLumine | ~675 nm | Near-infrared (NIR) emission for improved deep-tissue imaging. |